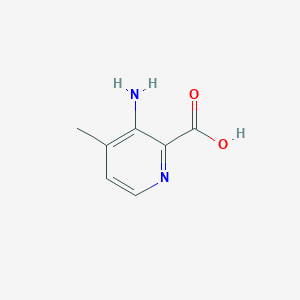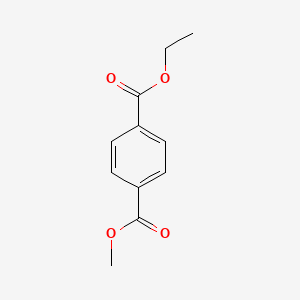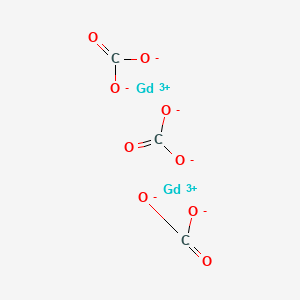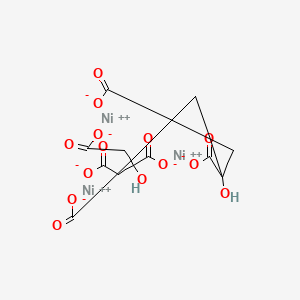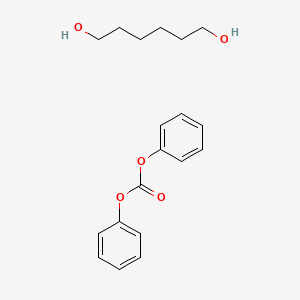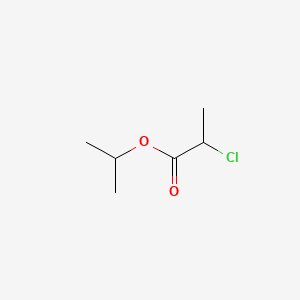
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone
Overview
Description
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone is an organic compound that features a benzyloxy group at the third position and a methoxy group at the fourth position of the phenyl ring, bonded to an ethanone group. This compound is often used as an intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 3-(benzyloxy)-4-methoxybenzene using ethanoyl chloride and a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. This reaction typically occurs at low temperatures to avoid side reactions and to control the reaction rate.
Another synthetic approach involves the alkylation of 3-(benzyloxy)-4-methoxybenzene with acetyl chloride in the presence of a base like pyridine. The reaction mixture is typically refluxed to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound might involve the continuous flow method, where the reagents are fed into a reactor under controlled conditions. This method ensures a consistent product yield and reduces the risk of side reactions. The reaction is usually monitored by in-line analytical techniques such as HPLC or NMR to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone undergoes several types of chemical reactions including:
Oxidation: : It can be oxidized using agents like potassium permanganate to form carboxylic acids or other oxygenated derivatives.
Reduction: : It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: : The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Conditions: : Typical nucleophiles like halides or amines under acidic or basic conditions
Major Products
The major products formed from these reactions are primarily determined by the specific reagents and conditions employed. For example, oxidation could yield carboxylic acids, while reduction would yield alcohols.
Scientific Research Applications
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of various organic compounds.
Biology: : Serves as a building block for bioactive molecules, which can be used in enzyme studies and bioassays.
Medicine: : Potential precursor for the synthesis of pharmaceuticals, especially those targeting neural receptors or enzymes.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The specific mechanism by which 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone exerts its effects depends on its application:
Molecular Targets and Pathways: : In biological systems, it can interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the structural compatibility with its target molecules.
Comparison with Similar Compounds
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone can be compared with other substituted phenyl ethanones like:
1-(3-(Benzyloxy)phenyl)ethanone: : Lacks the methoxy group, which could influence its reactivity and interaction with biological targets.
1-(4-Methoxyphenyl)ethanone: : Lacks the benzyloxy group, potentially altering its chemical properties and applications.
Conclusion
This compound is a versatile compound with a wide array of applications in organic synthesis, scientific research, and industrial processes. Its unique structural features and reactivity make it a valuable intermediate in the creation of complex molecules.
If there's more you'd like to dive into about this compound or any other topic, let me know!
Properties
IUPAC Name |
1-(4-methoxy-3-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)14-8-9-15(18-2)16(10-14)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENKREVUSRTHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308571 | |
| Record name | MLS003107196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23428-77-5 | |
| Record name | 23428-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003107196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-BENZYLOXY-4-METHOXY-PHENYL)-ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



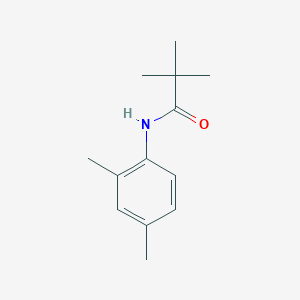
![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)
![2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B1596552.png)

